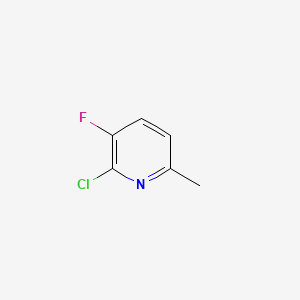

2-Chloro-3-fluoro-6-methylpyridine

Beschreibung

Historical Context of Halogenated Pyridines

The development of halogenated pyridines traces back to the fundamental discovery and characterization of pyridine itself in the mid-19th century. Pyridine was first documented by Scottish scientist Thomas Anderson in 1849, who isolated it from the oil obtained through high-temperature heating of animal bones. Anderson's subsequent purification of the compound in 1851 established the foundation for what would become an extensive field of heterocyclic chemistry. The naming of pyridine derives from the Greek word "pyr" meaning fire, reflecting Anderson's observation of its flammable nature, with the suffix "idine" added to indicate a cyclic compound containing a nitrogen atom.

The structural determination of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural insight proved crucial for understanding how halogenation could be achieved on the pyridine ring system. The first major breakthrough in pyridine synthesis came in 1881 with Arthur Rudolf Hantzsch's description of the Hantzsch pyridine synthesis, which utilized a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia as the nitrogen donor.

The industrial significance of pyridine chemistry was established in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, a method still used for industrial production today. This development coincided with growing recognition of the importance of halogenated pyridines as synthetic intermediates. Early halogenation methods for pyridines were limited and often required harsh conditions, with electrophilic aromatic substitution being challenging due to pyridine's electron-deficient nature.

The historical progression of halogenated pyridine synthesis reveals a pattern of increasing sophistication and selectivity. Initial approaches relied on direct halogenation using elemental halogens under acidic conditions, but these methods often resulted in poor regioselectivity and low yields. The development of more refined halogenation strategies, including the use of transition metal catalysts and specialized reagents, has transformed the field over the past century.

Significance of this compound in Chemical Research

This compound occupies a distinctive position in chemical research due to its unique substitution pattern and the synthetic challenges associated with its preparation. The compound belongs to the class of halogenated pyridines, which are significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The molecular structure consists of a pyridine ring with three substituents: a chlorine atom at the second position, a fluorine atom at the third position, and a methyl group at the sixth position, creating a compound with the molecular formula C₆H₅ClFN.

The significance of this compound in chemical research stems from several key factors. First, the presence of both chlorine and fluorine atoms provides multiple reactive sites for further chemical transformations, making it a versatile synthetic intermediate. The different reactivity profiles of chlorine and fluorine allow for selective functionalization strategies, where one halogen can be preferentially substituted while leaving the other intact. This selectivity is particularly valuable in medicinal chemistry, where precise molecular modifications can dramatically impact biological activity.

Second, the compound serves as a model system for understanding the electronic effects of mixed halogenation on pyridine reactivity. The electron-withdrawing nature of both halogens, combined with the electron-donating methyl group, creates a complex electronic environment that influences the compound's chemical behavior. This makes it an important subject for mechanistic studies aimed at understanding structure-activity relationships in halogenated heterocycles.

The synthesis of this compound typically involves multiple synthetic routes, with one notable method utilizing 2-chloro-3-aminopyridine as a precursor. In this process, tert-butyl nitrite and copper fluoride are employed as reagents in an organic solvent under inert gas conditions. The reaction is conducted at temperatures ranging from 0 to 60 degrees Celsius for a duration of 1 to 10 hours, leading to the formation of the desired product with stable yields exceeding 60 percent. The preferred molar ratio for tert-butyl nitrite, copper fluoride, and 2-chloro-3-aminopyridine is approximately 1:1.2:1, offering advantages such as mild reaction conditions and simplicity in operation compared to traditional methods.

Table 1: Physical and Chemical Properties of this compound

Evolution of Fluorinated and Chlorinated Pyridine Chemistry

The evolution of fluorinated and chlorinated pyridine chemistry represents one of the most dynamic areas of heterocyclic chemistry, driven by the increasing demand for sophisticated synthetic methodologies and the growing recognition of the unique properties imparted by halogen substituents. The development of this field can be traced through several distinct phases, each characterized by significant methodological advances and expanding applications.

The early phase of halogenated pyridine chemistry was dominated by direct halogenation approaches, which suffered from poor regioselectivity and harsh reaction conditions. These limitations led to the development of more sophisticated strategies, including metal-catalyzed processes and the use of specialized halogenating agents. The discovery that electron-deficient pyridines could undergo selective halogenation under specific conditions marked a turning point in the field.

A significant advancement came with the development of ring-opening strategies for pyridine halogenation. Recent research has demonstrated that pyridine halogenation reactions can be achieved through a ring-opening, halogenation, ring-closing strategy using modified Zincke reaction conditions. This approach transforms pyridines from electron-deficient heterocycles to polarized alkenes that undergo electrophilic substitution reactions more readily. The method shows remarkable 3-selectivity across a range of substituted pyridines and demonstrates functional compatibility with complex pharmaceutical structures.

The evolution of fluorination chemistry has been particularly dramatic, with the development of new fluorinating agents and catalytic systems. The synthesis of substituted phenylsulfur trifluorides as selective fluorinating agents represents a major breakthrough in this area. These reagents, particularly 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrate exceptional reactivity and stability, enabling efficient fluorination of various substrates under mild conditions. The discovery that electron-donating substituents on the phenyl ring can activate phenylsulfur trifluorides has opened new avenues for fluorination chemistry.

Table 2: Evolution of Halogenation Methods for Pyridines

| Method | Year | Key Features | Selectivity | Yield Range |

|---|---|---|---|---|

| Direct Halogenation | Late 1800s | Elemental halogens, acidic conditions | Poor | 20-40% |

| Metal-Catalyzed | 1950s-1960s | Transition metal catalysts | Moderate | 40-70% |

| Phosphine-Mediated | 2010s | Designed phosphine reagents | High (4-position) | 60-90% |

| Zincke Imine Strategy | 2020s | Ring-opening/closing approach | High (3-position) | 70-95% |

The development of copper-catalyzed fluorination methods has also contributed significantly to the field. Research has shown that copper chloride can catalyze the addition of polyhaloacetonitriles to olefins, leading to the synthesis of halogenated pyridines. These methods offer advantages in terms of reaction conditions and functional group tolerance, making them valuable for complex molecule synthesis.

Recent advances in computational chemistry have provided deeper insights into the mechanisms of halogenation reactions, enabling the rational design of new synthetic methods. Studies on the selectivity-determining steps in halogenation reactions have revealed that different halogens follow distinct mechanistic pathways, with chlorination and bromination proceeding through irreversible carbon-halogen bond formation, while iodination involves reversible bond formation followed by a selectivity-determining deprotonation step.

The field has also witnessed significant progress in late-stage functionalization strategies, where halogenation is performed on complex, drug-like molecules. This approach is particularly valuable in medicinal chemistry, where it allows for the rapid generation of analogs for structure-activity relationship studies. The development of mild, functional group-tolerant halogenation methods has made it possible to introduce halogen substituents into sensitive pharmaceutical intermediates without affecting other functional groups.

The synthesis of specifically substituted compounds like 2-cyano-3-chloro-5-trifluoromethylpyridine through multi-step processes involving fluorination and cyanidation reactions demonstrates the sophisticated level of control now achievable in halogenated pyridine synthesis. These methods typically achieve purities exceeding 99 percent and yields of 90 percent, representing significant improvements over earlier synthetic approaches.

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDYLOGCMJAUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654061 | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-32-6 | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Fluoropyridines, a subclass of pyridines, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biologische Aktivität

2-Chloro-3-fluoro-6-methylpyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and its applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClFN, with a molecular weight of 160.58 g/mol. The compound features a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and a methyl group at position 6. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) increases the compound's binding affinity, which can lead to modulation of specific biological pathways. This interaction may result in inhibition or activation of enzymes involved in critical metabolic processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. This activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Case Studies

- Synthesis and Biological Evaluation : A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested for their inhibitory effects on various enzymes associated with cancer progression, showing promising results in selectively targeting specific pathways involved in tumor growth .

- Interaction Studies : Molecular docking studies have been conducted to assess the binding interactions between this compound and key target proteins such as tyrosine kinases. These studies revealed strong binding affinities, suggesting that the compound could be developed into a selective inhibitor for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Chloro-3-fluoro-N-methyl-2-pyridinamine | 0.81 | N-methyl substitution at position 3 |

| 2-Chloro-3-fluoro-4-nitropyridine | 0.79 | Nitro group at position 4 |

| 2-Chloro-5-fluoro-4-pyridinamine | 0.78 | Fluorine at position 5 |

This table illustrates how variations in substitution can affect biological activity and selectivity towards different targets.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-3-fluoro-6-methylpyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable for developing new drugs.

Case Study: Synthesis of Antiviral Agents

A study highlighted the use of this compound in synthesizing antiviral agents that target specific viral pathways. The compound's fluorine and chlorine substituents enhance its biological activity and selectivity against viral enzymes.

Key Findings:

- Enhanced Activity: Compounds derived from this compound exhibited improved antiviral activity compared to their non-fluorinated counterparts.

- Mechanism of Action: The presence of halogen atoms was found to influence the binding affinity to viral targets, leading to more effective inhibition.

Agrochemical Applications

The compound also serves as a critical intermediate in the production of agrochemicals, particularly fungicides and herbicides.

Case Study: Development of Fungicide ZEN 90160

The synthesis of ZEN 90160, a systemic fungicide, involves this compound as a key precursor. This fungicide is effective against a wide range of fungal diseases affecting crops such as wheat.

Key Findings:

- Efficacy: ZEN 90160 demonstrated superior control over diseases like leaf rust and powdery mildew.

- Market Demand: The increasing prevalence of crop diseases has led to a growing market for this fungicide, with projections indicating significant demand in North America and Latin America.

Industrial Applications

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in material science and chemical synthesis.

Case Study: Synthesis of N-Heterocycles

Research has shown that this compound can be utilized in the synthesis of various N-heterocycles, which are important in materials science for developing polymers and advanced materials.

Key Findings:

- Versatility: The compound's reactivity allows it to form diverse N-containing structures.

- Material Properties: N-Heterocycles synthesized from this compound exhibit unique properties suitable for electronic applications.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3-methylpyridine

- Key Differences : Replaces chlorine and fluorine at C-2 and C-3 with bromine and hydrogen, respectively.

- Implications: Bromine’s larger atomic radius may enhance electrophilic substitution reactivity compared to chlorine .

- Data Gap: Limited physicochemical or toxicity data are available in the provided evidence.

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Features a trifluoromethylphenyl group attached to the pyridine ring.

- Key Findings :

- Exhibits a 59.8° dihedral angle between the pyridine and benzene rings, stabilizing the molecule via weak C–H···π interactions .

- Demonstrated biological activity in antifungal and antibacterial contexts, likely due to the electron-withdrawing trifluoromethyl group enhancing interaction with target enzymes .

- Synthesis : Prepared via Suzuki-Miyaura coupling, showcasing compatibility with boronic acid derivatives .

2-Chloro-6-methyl-3-phenylpyridine (CAS: 147936-60-5)

- Structure : Substitutes fluorine at C-3 with a phenyl group.

- Enhanced aromaticity may improve thermal stability compared to the fluorinated analog .

2,4-Dichloro-3,6-dimethylpyridine (CAS: 83791-90-6)

- Structure : Additional chlorine (C-4) and methyl (C-3) substituents.

- Higher molecular weight (170.03 g/mol) could influence solubility and pharmacokinetics .

Data Table: Comparative Analysis of Key Properties

Critical Analysis of Structural and Functional Differences

- Halogen Effects : Chlorine and fluorine in this compound create a polarized ring, favoring electrophilic attacks at electron-rich positions. Bromine in 2-bromo-3-methylpyridine offers better leaving-group ability but reduces stability .

- Steric and Electronic Modifications: Bulky groups (e.g., trifluoromethylphenyl) enhance biological targeting but complicate synthesis .

Vorbereitungsmethoden

Fluorination of 2-Chloro-3-aminopyridine Using Copper Fluoride and tert-Butyl Nitrite

One notable patented method describes a one-pot synthesis of 2-chloro-3-fluoropyridine derivatives by fluorination of 2-chloro-3-aminopyridine using copper fluoride as the fluorinating agent and tert-butyl nitrite as a reagent in an organic solvent under inert atmosphere at 0–60 °C for 1–10 hours. This method replaces conventional hazardous fluorinating agents such as anhydrous hydrogen fluoride or fluoboric acid, offering a milder and safer alternative with stable yields above 60%.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-3-aminopyridine |

| Fluorinating agent | Copper fluoride (CuF) |

| Additional reagent | tert-Butyl nitrite |

| Solvent | Organic solvent (unspecified) |

| Temperature | 0–60 °C |

| Reaction time | 1–10 hours |

| Atmosphere | Inert gas protection |

| Yield | >60% |

| Advantages | Mild conditions, one-pot process, safer fluorination |

This method is applicable to preparing 2-chloro-3-fluoropyridine, and by analogy, can be adapted for 2-chloro-3-fluoro-6-methylpyridine by starting from the corresponding 6-methyl substituted aminopyridine.

Oxidation of 6-Chloro-3-fluoro-2-picoline to 6-Chloro-3-fluoro-2-pyridinecarboxylic Acid (Related Intermediate)

Although this method targets a carboxylic acid derivative, it uses 6-chloro-3-fluoro-2-methylpyridine as the starting material, which is structurally close to this compound. The process involves oxidation with potassium dichromate in dilute sulfuric acid, catalyzed by sodium tungstate and crown ether, followed by extraction and crystallization to yield a high-purity product. This demonstrates the feasibility of functional group transformations on 6-chloro-3-fluoro-2-methylpyridine derivatives, which can be precursors or intermediates in the synthesis of this compound.

| Parameter | Details |

|---|---|

| Starting material | 6-Chloro-3-fluoro-2-methylpyridine |

| Oxidant | Potassium dichromate (K2Cr2O7) |

| Solvent | Dilute sulfuric acid |

| Catalysts | Sodium tungstate (Na2WO4·2H2O), crown ether |

| Post-treatment | Alkaline dissolution, organic extraction, acidification, crystallization |

| Product purity | High purity |

| Yield | High yield |

This method is relevant for preparing functionalized derivatives and demonstrates the chemical robustness of the 6-chloro-3-fluoro-2-methylpyridine scaffold.

Fluorination of 2-Chloro-6-(Trichloromethyl)pyridine Derivatives (Industrial Scale)

Although focused on trifluoromethylpyridines, this industrial process employs liquid-phase fluorination of chloropyridine derivatives with anhydrous hydrogen fluoride under high pressure and temperature (170–190 °C, 20–30 kg/cm²) in a high-pressure reactor. After fluorination, the product is isolated by distillation and neutralization. This approach achieves high yield (around 80%) and purity (99.96% GC purity) and includes recycling of unconverted materials.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-6-(trichloromethyl)pyridine |

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |

| Catalyst | Ferric chloride (FeCl3) |

| Temperature | 170–190 °C |

| Pressure | 20–30 kg/cm² |

| Reaction time | 14–20 hours + additional holding time |

| Product isolation | Distillation, neutralization, extraction |

| Yield | ~80% |

| Purity | 99.96% (GC) |

This method exemplifies the use of harsh fluorination conditions for pyridine derivatives and may be adapted with modifications for this compound synthesis if starting from appropriate chlorinated precursors.

Comparative Summary of Preparation Methods

| Method No. | Starting Material | Fluorinating Agent | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-3-aminopyridine | Copper fluoride + tert-butyl nitrite | 0–60 °C, 1–10 h, inert atmosphere | >60 | Mild, one-pot, safer fluorination | Moderate yield |

| 2 | 6-Chloro-3-fluoro-2-methylpyridine (oxidation) | Potassium dichromate (oxidation) | Dilute H2SO4, catalytic, ambient | High | High purity, useful intermediate | Not direct fluorination |

| 3 | 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride + FeCl3 | 170–190 °C, 20–30 kg/cm², 14–20 h | ~80 | High yield, industrial scale | Harsh conditions, specialized equipment |

Research Findings and Notes

The use of copper fluoride as a fluorinating agent in method 1 provides a safer and more environmentally friendly alternative to traditional fluorination reagents such as hydrogen fluoride or fluoboric acid, reducing hazards and simplifying operation.

The oxidation method (method 2) illustrates the chemical versatility of 6-chloro-3-fluoro-2-methylpyridine derivatives, which can serve as precursors for further functionalization towards target compounds.

Industrial fluorination processes (method 3) demonstrate scalability and high yield but require specialized high-pressure equipment and careful handling of corrosive reagents.

While direct synthesis of this compound is less frequently reported explicitly, the adaptation of these methods by starting from appropriately substituted aminopyridines or methylpyridines is feasible.

The choice of method depends on scale, available equipment, safety considerations, and desired purity.

Q & A

Basic: What spectroscopic techniques are most effective for structural elucidation of 2-chloro-3-fluoro-6-methylpyridine?

Answer:

- FTIR and FT-Raman spectroscopy are foundational for identifying functional groups and vibrational modes. For example, C–Cl and C–F stretching vibrations in similar pyridine derivatives are observed at 650–750 cm⁻¹ (Cl) and 1100–1250 cm⁻¹ (F) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves regiochemical ambiguities. Fluorine’s strong electronegativity causes significant deshielding in adjacent protons (e.g., δ 7.5–8.5 ppm for H-4 in fluoropyridines) .

- Mass spectrometry (HRMS) confirms molecular weight (145.56 g/mol for C₆H₅ClFN) and fragmentation patterns.

Table 1: Key spectral assignments for pyridine derivatives (from , adapted):

| Vibration Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C–Cl Stretching | 650–750 | Chloropyridine |

| C–F Stretching | 1100–1250 | Fluoropyridine |

| Pyridine Ring Breathing | 1550–1650 | Aromatic System |

Advanced: How can computational methods resolve contradictions between experimental and theoretical data for conformational analysis?

Answer:

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/B3PW91) and basis sets (6-311++Gor cc-pVTZ) predicts optimized geometries and vibrational frequencies. Discrepancies often arise from solvent effects or anharmonicity, which can be mitigated using polarizable continuum models (PCM)** .

- Energy barrier calculations between conformers (e.g., axial vs. equatorial substituents) clarify dominant conformations. For example, steric hindrance between methyl and halogen groups may stabilize specific rotamers .

Basic: What synthetic routes are viable for preparing this compound?

Answer:

- Halogenation of methylpyridines: Direct fluorination/chlorination of 6-methylpyridine using agents like Cl₂ (for chloro) and KF/Selectfluor® (for fluoro) under controlled conditions .

- Cross-coupling strategies: Suzuki-Miyaura coupling to introduce substituents post-ring formation. For example, Pd-catalyzed coupling of 2-chloro-6-methylpyridine with fluorinated boronic acids .

Table 2: Comparison of synthetic methods (from ):

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Direct Halogenation | 60–75 | ≥95% | Regioselectivity control |

| Cross-Coupling | 40–55 | ≥90% | Catalyst poisoning by halogens |

Advanced: How can crystallographic data resolve ambiguities in regiochemistry for halogenated pyridines?

Answer:

- Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles. For example, C–Cl (1.72–1.75 Å) vs. C–F (1.34–1.38 Å) distances confirm substituent positions .

- Twinned data refinement (using SHELXE) is critical for crystals with pseudo-symmetry or disorder, common in halogenated heterocycles .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (acute toxicity hazard: H303, H313, H333) .

- Waste disposal: Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated pyridine derivatives?

Answer:

- Electron-withdrawing effects: Fluorine’s electronegativity enhances binding to targets like kinases. For example, 3-fluoro substitution in pyridines improves metabolic stability in drug candidates .

- Steric tuning: Methyl groups at position 6 reduce steric clash in enzyme active sites. Molecular docking (e.g., AutoDock Vina) validates steric compatibility .

Advanced: What analytical strategies address discrepancies in purity assessments between HPLC and NMR?

Answer:

- Orthogonal methods: Combine HPLC (for quantitative purity) with ¹⁹F NMR (for qualitative fluorine environment analysis).

- Spiking experiments: Add known impurities (e.g., dehalogenated byproducts) to confirm retention times .

Basic: How to validate the environmental impact of halogenated pyridine intermediates?

Answer:

- Ecotoxicology assays: Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (e.g., LC₅₀ values) .

- Degradation studies: Monitor photolytic/hydrolytic breakdown products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.